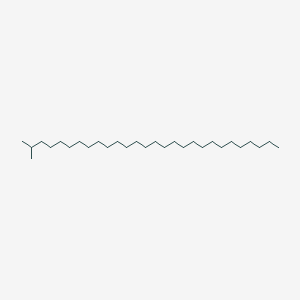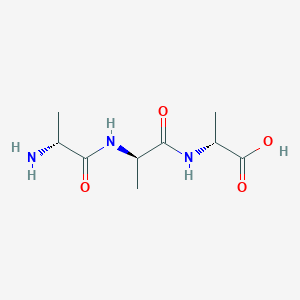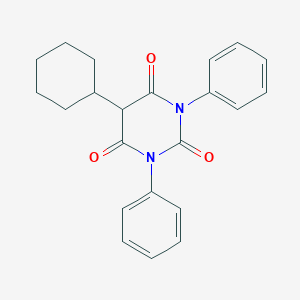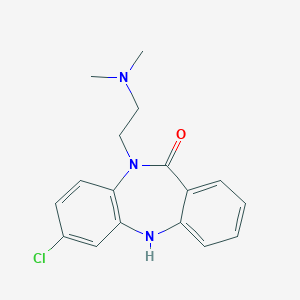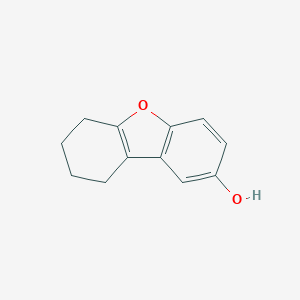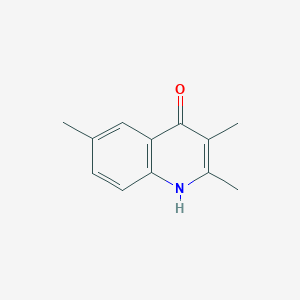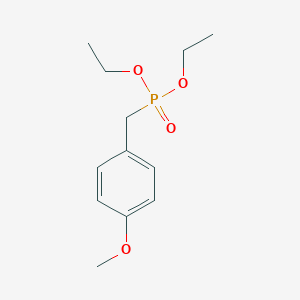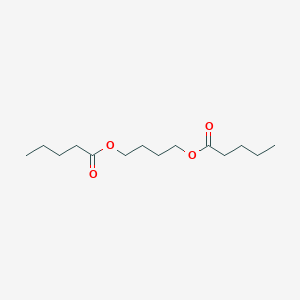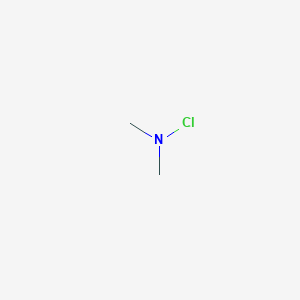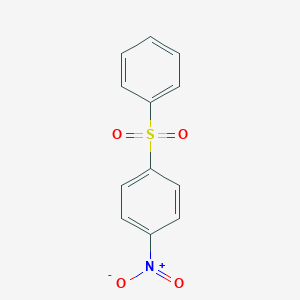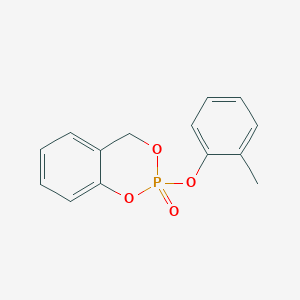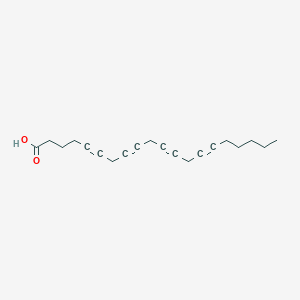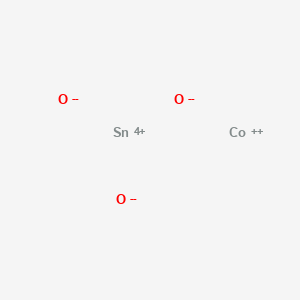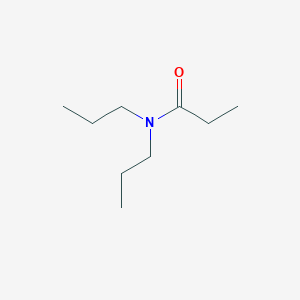
Propanamide, N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N,N-dipropyl-, is a colorless liquid that has a molecular formula of C9H19NO. It is a derivative of acetamide and is commonly used in the synthesis of other organic compounds. This compound has been widely studied for its various applications in scientific research, including its use as a solvent, a reagent, and a starting material for the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Propanamide, N,N-dipropyl-, has numerous applications in scientific research. It is commonly used as a solvent in the synthesis of other organic compounds. It is also used as a reagent in the production of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, propanamide, N,N-dipropyl-, is used as a starting material for the synthesis of other organic compounds, such as N,N-dipropyl-2,2-dimethylpropanamide.
Wirkmechanismus
The mechanism of action of propanamide, N,N-dipropyl-, is not fully understood. However, it is known to act as a weak base and can form hydrogen bonds with other molecules. This property makes it useful as a solvent and reagent in organic synthesis.
Biochemische Und Physiologische Effekte
Propanamide, N,N-dipropyl-, has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. It is also not known to have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Propanamide, N,N-dipropyl-, has several advantages for use in lab experiments. It is a relatively non-toxic compound, making it safe for use in the lab. It is also a versatile compound that can be used as a solvent, reagent, and starting material for the synthesis of other organic compounds. However, its limitations include its relatively low boiling point and its tendency to form hydrogen bonds with other molecules, which can affect its solubility and reactivity.
Zukünftige Richtungen
There are several future directions for the study of propanamide, N,N-dipropyl-. One area of research could focus on the use of this compound as a solvent in the synthesis of other organic compounds. Another area of research could explore the potential applications of this compound in the production of pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical and physiological effects of propanamide, N,N-dipropyl-.
Synthesemethoden
The synthesis of propanamide, N,N-dipropyl-, can be achieved through a variety of methods. One of the most common methods is the reaction of propylamine with acetic anhydride. The reaction produces propanamide, N,N-dipropyl-, as well as acetic acid as a byproduct. Other methods include the reaction of propylamine with acetyl chloride or acetic acid in the presence of a catalyst.
Eigenschaften
CAS-Nummer |
1114-59-6 |
|---|---|
Produktname |
Propanamide, N,N-dipropyl- |
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
N,N-dipropylpropanamide |
InChI |
InChI=1S/C9H19NO/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
ARCMPHHHUFVAOI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CC |
Kanonische SMILES |
CCCN(CCC)C(=O)CC |
Andere CAS-Nummern |
1114-59-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



